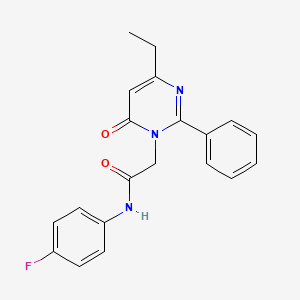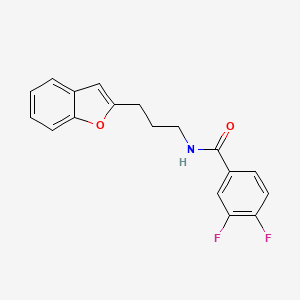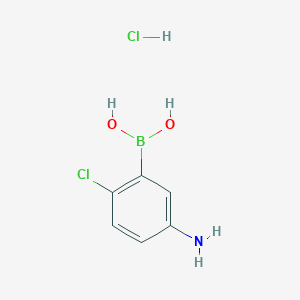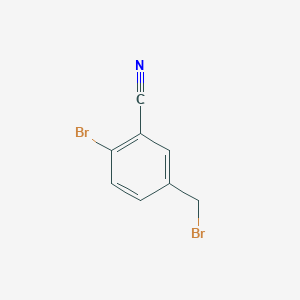![molecular formula C15H12N4OS B2906473 2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile CAS No. 688354-91-8](/img/structure/B2906473.png)
2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the quinazoline derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial and anticancer agent due to its ability to interact with specific molecular targets . In biology, it is used in research to study cellular processes and pathways. Industrial applications include its use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinazoline derivatives are known to act as adenosine A2A receptor antagonists, which can lead to various biological effects, including anti-inflammatory and anticancer activities . The molecular pathways involved may include the inhibition of specific signaling cascades that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile can be compared with other quinazoline derivatives, such as 6-bromo-4-(furan-2-yl)quinazolin-2-amine. While both compounds share a quinazoline core and a furan moiety, their specific substitutions and functional groups confer unique properties and biological activities . The presence of the sulfanylacetonitrile group in this compound may enhance its solubility and bioavailability compared to similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
Properties
IUPAC Name |
2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-7-9-21-15-18-13-6-2-1-5-12(13)14(19-15)17-10-11-4-3-8-20-11/h1-6,8H,9-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOPDXNSDGSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE](/img/structure/B2906396.png)
![methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2906397.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2906404.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2906406.png)
![3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906408.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2906410.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906412.png)
![6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2906413.png)
![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one](/img/structure/B2906414.png)
